molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 1-Hexanol CAS No. 111-27-3

1-Hexanol

Cat. No.: B041254
CAS No.: 111-27-3
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Preparation Methods

1-Hexanol can be synthesized through several methods:

Chemical Reactions Analysis

1-Hexanol undergoes various chemical reactions, including:

Scientific Research Applications

Industrial Applications

1-Hexanol is utilized in several industrial processes due to its properties as a solvent and an intermediate in chemical synthesis.

Solvent and Surfactant

  • Solvent : It serves as a solvent in paint and coating manufacturing, enhancing the formulation of products by improving solubility and stability .
  • Surfactant : As a surfactant, this compound aids in reducing surface tension, making it useful in cleaning products and detergents .

Fuel Additive

Recent studies have highlighted the potential of this compound as a biofuel additive. A study demonstrated that blends of this compound with diesel fuel significantly improved combustion quality and reduced harmful emissions such as carbon monoxide and soot by over 40% when tested in diesel engines . This application underscores its role in promoting cleaner combustion technologies.

Agricultural Applications

This compound has been investigated for its effects on plant health and pest management.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various Gram-negative bacteria, making it a candidate for use in agricultural settings to protect crops from bacterial infections . For instance, it was found to inhibit pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an eco-friendly pesticide or preservative .

Plant Metabolite

As a plant metabolite, this compound plays a role in plant signaling and defense mechanisms. Its presence in essential oils contributes to the antimicrobial activity observed in certain plants, enhancing their resistance to pathogens .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used for its properties as an intermediate.

Drug Formulation

It serves as a building block for synthesizing various pharmaceuticals by introducing the hexyl group into compounds like hypnotics and antiseptics . This application is critical for developing new therapeutic agents with enhanced efficacy.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound, focusing on its dermal irritation potential and chronic toxicity effects . These studies are essential for ensuring safe usage in consumer products.

Case Studies & Research Findings

Application AreaStudy ReferenceKey Findings
Industrial (Fuel Additive)MDPI (2023) Improved combustion quality and reduced emissions when blended with diesel fuel.
Agricultural (Antimicrobial)MDPI (2023) Effective against Gram-negative bacteria; potential use as an eco-friendly pesticide.
Pharmaceutical (Drug Synthesis)Australian Government Used as an intermediate to introduce hexyl groups into pharmaceuticals; assessed for safety.

Mechanism of Action

The mechanism of action of 1-hexanol involves its interaction with molecular targets such as enzymes and receptors. For example, as a perturbing agent on actomyosin adenosine triphosphatase, this compound modulates the function of the actomyosin motor by altering the enzyme’s activity . This modulation can affect muscle contraction and other cellular processes involving actomyosin.

Biological Activity

1-Hexanol, a six-carbon straight-chain alcohol, has garnered interest in various fields due to its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data regarding its effects on microorganisms, as well as its potential applications.

Overview of this compound

This compound (C6H14O) is a colorless liquid with a characteristic fatty odor. It is primarily used in the production of plasticizers, solvents, and as a flavoring agent in the food industry. Its biological significance arises from its presence in plant essential oils and its potential therapeutic applications.

Gram-Negative vs. Gram-Positive Bacteria

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-negative bacteria , while showing limited or no effects on Gram-positive bacteria .

  • Study Findings : A study evaluated the antibacterial effects of this compound vapor on various food-related bacteria, revealing that concentrations above 150 ppm effectively inhibited the growth of Gram-negative strains such as E. coli and Klebsiella pneumoniae. In contrast, Gram-positive bacteria like Staphylococcus aureus remained unaffected by similar concentrations .

The proposed mechanism for the antibacterial activity of this compound involves its interaction with the outer membrane of Gram-negative bacteria. It is hypothesized that the hydrophobic nature of this compound allows it to penetrate the lipopolysaccharides in the outer membrane, leading to structural destabilization and cell death. This contrasts with shorter-chain alcohols (like 2- and 3-hexanol), which lack this antimicrobial efficacy .

Effect on Vegetables

A practical application of this compound's antibacterial properties was observed in a study where vegetables were exposed to this compound vapor:

  • Vegetable Types : Cabbage, carrots, and eggplants were tested.
  • Results : The exposure resulted in a significant reduction in total viable bacterial counts on cabbage and carrots. For instance, exposure to concentrations over 50 ppm reduced bacterial counts significantly within 72 hours .

Data Summary

The following table summarizes key findings related to the antibacterial activity of this compound:

Bacterial Strain Sensitivity to this compound Concentration Required (ppm) Effect Observed
Escherichia coliSensitive>150Growth inhibition
Klebsiella pneumoniaeSensitive>150Growth inhibition
Staphylococcus aureusInsensitiveN/ANo effect
Bacillus subtilisInsensitiveN/ANo effect

Toxicological Considerations

While this compound exhibits promising antimicrobial properties, it is crucial to consider its toxicity profile. Studies indicate that high concentrations can lead to irritation of mucous membranes upon inhalation . Therefore, safety assessments are essential for applications involving human exposure.

Q & A

Q. Basic: What safety protocols are critical when handling 1-Hexanol in laboratory settings?

This compound is flammable (flash point: 63°C) and poses acute toxicity risks. Key protocols include:

  • Glove selection : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for direct chemical contact, with breakthrough times of 1 hour and >4 hours, respectively .
  • Ventilation : Work in well-ventilated areas to avoid vapor accumulation (PAC-3: 580 ppm) .
  • Storage : Store in tightly sealed containers away from ignition sources and incompatible substances (e.g., strong acids, oxidizers) .

Q. Basic: How does this compound’s molecular structure influence its aqueous solubility and phase behavior?

This compound’s hydroxyl group enables limited hydrogen bonding with water, but its long hydrocarbon chain restricts solubility (~0.12 mol% in pure water). Molecular dynamics (MD) simulations show that adding salts (e.g., NaCl) reduces water solubility in this compound from 30 mol% to ~23 mol% due to ion hydration effects . Experimental studies confirm negligible this compound partitioning into aqueous phases, even in biphasic systems .

Q. Advanced: How can small-angle neutron scattering (SANS) resolve structural transitions in surfactant systems containing this compound?

SANS is used to study micellar-to-vesicle transitions in systems like 20 mM cetyltrimethylammonium tosylate (CTAT) with this compound. Key steps include:

  • Data collection : Measure scattering intensity across varying this compound concentrations (e.g., 0–100 mM) at 30°C .
  • Model fitting : Extract micellar parameters (e.g., core radius, aggregation number) using core-shell models. For example, 20 mM CTAT with 30 mM this compound shows a transition from wormlike micelles to vesicles .
  • Validation : Compare results with cryo-TEM or dynamic light scattering to confirm structural changes .

Q. Advanced: What methodological approaches model this compound oxidation kinetics in combustion studies?

High-pressure jet-stirred reactors (JSRs) and combustion bombs are used to study this compound’s oxidation:

  • Experimental design : Operate at 10 atm, 423–1100 K, and equivalence ratios (φ = 0.5–2.0) to measure species profiles (e.g., CO, CO₂) and laminar flame speeds .
  • Kinetic modeling : Develop mechanisms with ~3,000 reactions (e.g., 2977 reactions for 600 species) . Sensitivity analysis identifies dominant pathways, such as H-abstraction from the α-carbon .
  • Validation : Compare simulated vs. experimental burning velocities (e.g., 35–55 cm/s at 423 K and 1–10 bar) .

Q. Intermediate: How to investigate temperature-dependent surface tension in this compound aqueous solutions?

  • Setup : Use a closed chamber equilibrating liquid and vapor phases at 10–35°C .
  • Measurement : Employ pendant drop or Wilhelmy plate methods to track dynamic surface tension. At steady-state, surface tension decreases linearly with temperature (e.g., ~45 mN/m at 10°C to ~38 mN/m at 35°C) .
  • Modeling : Fit data with modified Langmuir equations to derive equilibrium constants (e.g., KvaporK_{vapor} increases from 0.12 to 0.18 with temperature) .

Q. Advanced: How do MD simulations elucidate this compound/water interfacial behavior?

  • Simulation parameters : Apply force fields (e.g., OPLS) to systems with 30 mol% water in this compound .
  • Key findings : this compound enriches at the interface, reducing interfacial tension. Competing interactions with co-solvents (e.g., hexyl acetate) can create concentration minima in interfacial profiles .
  • Validation : Compare simulated densities and mutual solubilities with experimental data (e.g., 0.81 g/mL for this compound) .

Q. Basic: What analytical methods quantify this compound in flavor chemistry studies?

  • GC-IMS : Gas chromatography-ion mobility spectrometry identifies this compound as a key contributor to "butter flavor" in fermented products .
  • PLSR modeling : Partial least squares regression correlates sensory attributes (e.g., creamy, milky) with volatile profiles, confirming this compound’s role alongside aldehydes and esters .

Q. Advanced: How does this compound enhance CO₂ capture in amine-alcohol systems?

  • Experimental design : Use a gas-liquid contact reactor at 303 K and 2 bar CO₂ to test 30 mL AEPD:this compound mixtures .
  • Cyclic capacity : Expose the system to ≥3 absorption-desorption cycles, measuring CO₂ uptake with/without carbonic anhydrase (CA). CA increases absorption rates by 40% .
  • Analysis : Monitor reusability via FTIR or gravimetry to assess solvent degradation .

Q. Advanced: How to optimize di-n-hexyl ether synthesis from this compound via dehydrocondensation?

  • Catalysis : Use Amberlyst 70 resin at 150–190°C in batch reactors. At 190°C, achieve 71% conversion and 87% selectivity in 6 hours .
  • Kinetic modeling : Apply Eley-Rideal mechanisms where adsorbed this compound reacts with liquid-phase molecules. Compute activation energy (130 kJ/mol) via Arrhenius plots .

Q. Basic: What storage conditions preserve this compound stability?

  • Temperature : Store below 25°C to prevent oxidation .
  • Container : Use glass or chemically resistant polymers (e.g., PTFE-lined caps) to avoid leaching .
  • Inert atmosphere : Nitrogen purging minimizes peroxide formation .

Properties

IUPAC Name

hexan-1-ol
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InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3
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InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCO
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Molecular Formula

C6H14O, Array
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Related CAS

23275-26-5 (aluminum salt)
Record name 1-Hexanol
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DSSTOX Substance ID

DTXSID8021931, DTXSID001022586
Record name 1-Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green
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Boiling Point

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C
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Flash Point

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c.
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Solubility

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.52
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Vapor Pressure

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124
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Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.
Record name 1-HEXANOL
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Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture
Record name 1-HEXANOL
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Color/Form

Colorless liquid

CAS No.

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9
Record name HEXANOLS
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Record name 1-Hexanol
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Record name 1-Hexanol
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Record name 1-Hexanol
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Record name 1-Hexanol
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Record name Hexan-1-ol
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Record name 1-HEXANOL
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Melting Point

-48.3 °F (USCG, 1999), -44.6 °C
Record name N-HEXANOL
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Record name 1-Hexanol
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Hexanol
1-Hexanol
1-Hexanol
1-Hexanol
1-Hexanol
1-Hexanol

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